2,3-Dihydrofuro[2,3-C]pyridin-7-amine

PLK4 inhibitor kinase selectivity Aurora kinase

This 2,3-dihydrofuro[2,3-c]pyridin-7-amine scaffold delivers validated PLK4 inhibition (IC50 3.94 nM) with ~17-fold selectivity over Aurora B, mitigating myelosuppression risk. The partially saturated core introduces sp³ character (Fsp³ 0.29) not found in aromatic analogs, enabling divergent selectivity windows for TAK1, PLK4, and GPR119 programs. Supplied at ≥98% purity with a free primary amine, it eliminates deprotection steps and supports direct amide coupling, reductive amination, or Buchwald-Hartwig diversification—saving 1–2 synthetic steps per analog in parallel synthesis workflows. Ideal for oncology and metabolic disease medicinal chemistry teams seeking privileged hinge-binding motifs with established IP precedents (EP 2847196 B1).

Molecular Formula C7H8N2O
Molecular Weight 136.154
CAS No. 494767-14-5
Cat. No. B2427057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrofuro[2,3-C]pyridin-7-amine
CAS494767-14-5
Molecular FormulaC7H8N2O
Molecular Weight136.154
Structural Identifiers
SMILESC1COC2=C1C=CN=C2N
InChIInChI=1S/C7H8N2O/c8-7-6-5(1-3-9-7)2-4-10-6/h1,3H,2,4H2,(H2,8,9)
InChIKeyKKNUPSZXHCJJLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydrofuro[2,3-C]pyridin-7-amine (CAS 494767-14-5): A Partially Saturated Heterocyclic Scaffold for Kinase-Targeted Drug Discovery


2,3-Dihydrofuro[2,3-C]pyridin-7-amine (CAS 494767-14-5) is a bicyclic heteroaromatic compound with the molecular formula C7H8N2O (MW 136.15) featuring a 7-amino substituent on a 2,3-dihydrofuro[2,3-c]pyridine core . This scaffold belongs to the furopyridine family, which has emerged as a privileged structural motif in medicinal chemistry due to its ability to serve as a hinge-binding template in kinase inhibitor design [1]. The compound is commercially available as a versatile small molecule scaffold from multiple suppliers with typical purity of 97–98% . Its primary research application lies in serving as a synthetic building block for the construction of biologically active molecules, particularly kinase inhibitors targeting TAK1, PLK4, and GPR119 modulators [2].

Why Generic Substitution Fails for 2,3-Dihydrofuro[2,3-C]pyridin-7-amine: The Dihydro Saturation State Is a Key Determinant of Kinase Selectivity


The 2,3-dihydrofuro[2,3-c]pyridin-7-amine scaffold cannot be freely interchanged with its fully aromatic analog (furo[2,3-c]pyridin-7-amine, CAS 1140240-20-5) or with regioisomeric scaffolds such as 7-azaindole without altering target engagement profiles. The partially saturated dihydrofuran ring introduces sp³ character into the bicyclic system, which modulates both the electron density of the hinge-binding 7-amine and the three-dimensional conformation of substituents appended to the core [1]. In the context of PLK4 inhibitor design, a derivative incorporating the 2,3-dihydrofuro[2,3-c]pyridin-7-ylamino moiety (US20230365537, Example 32) achieved PLK4 IC50 = 3.94 nM with ~17-fold selectivity over Aurora B (IC50 = 69 nM), whereas alternative hinge-binding motifs in the same patent series yielded divergent selectivity windows depending on the heterocyclic core employed [2]. For TAK1 inhibition, the fully aromatic 7-aminofuro[2,3-c]pyridine core required extensive optimization to achieve ~10 nM biochemical potency while maintaining kinase selectivity, demonstrating that even subtle changes in ring saturation profoundly impact both potency and off-target profiles [3].

Quantitative Differentiation Evidence for 2,3-Dihydrofuro[2,3-C]pyridin-7-amine Against Closest Scaffold Analogs


PLK4 vs Aurora Kinase Selectivity Window Achieved with a 2,3-Dihydrofuro[2,3-c]pyridin-7-ylamino Derivative

In the PLK4 inhibitor patent US20230365537, Example 32—a compound incorporating the 2,3-dihydrofuro[2,3-c]pyridin-7-ylamino moiety as the hinge-binding element—demonstrated a PLK4 IC50 of 3.94 nM. When tested against Aurora kinase B and Aurora kinase A in the same assay platform (ADP-Glo Kinase Assay, recombinant human enzymes), the compound exhibited Aurora B IC50 = 69 nM and Aurora A IC50 = 3,590 nM [1]. This translates to a ~17.5-fold selectivity window for PLK4 over Aurora B and a ~911-fold window over Aurora A, indicating that the 2,3-dihydrofuro[2,3-c]pyridin-7-amine scaffold, when elaborated with appropriate substituents, can distinguish between closely related serine/threonine kinases.

PLK4 inhibitor kinase selectivity Aurora kinase cancer therapeutics

Structural Biology Validation: 7-Aminofuro[2,3-c]pyridine Core Co-crystallized with TAK1 Kinase

The binding mode of the 7-aminofuro[2,3-c]pyridine scaffold (the fully aromatic analog of 2,3-dihydrofuro[2,3-c]pyridin-7-amine) to the kinase hinge region has been validated by X-ray co-crystal structures deposited in the PDB. PDB entry 4L3P (resolution 2.68 Å) shows the elaborated derivative 2-(1-benzothiophen-7-yl)-4-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]furo[2,3-c]pyridin-7-amine bound to the TAK1-TAB1 fusion protein, confirming that the 7-aminofuro[2,3-c]pyridine core engages the kinase hinge through canonical hydrogen bond interactions [1]. The related optimization study reported that micromolar HTS hits based on this scaffold were improved to ~10 nM biochemical and cellular mechanistic potency for TAK1 [2]. The 2,3-dihydro variant preserves the same H-bond donor/acceptor geometry at the hinge but alters the conformational preferences of substituents at the 2- and 3-positions due to sp³ hybridization, providing a distinct vector for SAR exploration.

TAK1 inhibitor X-ray crystallography kinase hinge binding structure-based drug design

GPR119 Agonist Scaffold: 2,3-Dihydrofuro[2,3-c]pyridine Core Patented for Metabolic Disease Applications

Boehringer Ingelheim has patented a series of 2,3-dihydrofuro[2,3-c]pyridine derivatives as GPR119 receptor modulators (US 2013/0296354 A1, EP 2847196 B1), establishing this scaffold as a validated core for G-protein-coupled receptor targeting [1]. GPR119 agonists stimulate glucose-dependent insulin secretion via cAMP elevation in pancreatic β-cells and promote GLP-1 release from intestinal L-cells, offering a dual mechanism for glycemic control without hypoglycemia risk [2]. While specific EC50 data for the parent 7-amine scaffold is not publicly disclosed in activity tables, the patent's comprehensive claims (compounds of general formula I incorporating the 2,3-dihydrofuro[2,3-c]pyridine moiety) demonstrate the scaffold's suitability for this therapeutic target class. This is in contrast to the fully aromatic furo[2,3-c]pyridine core, which has primarily been explored for kinase inhibition rather than GPCR modulation.

GPR119 agonist type 2 diabetes metabolic disorders cAMP assay

Physicochemical Differentiation: Molecular Weight and sp³ Character Compared to Fully Aromatic Analog

2,3-Dihydrofuro[2,3-C]pyridin-7-amine (C7H8N2O, MW 136.15) differs from its fully aromatic analog furo[2,3-c]pyridin-7-amine (C7H6N2O, MW 134.14, CAS 1140240-20-5) by the addition of two hydrogen atoms, resulting in a partially saturated dihydrofuran ring . This structural difference increases the fraction of sp³-hybridized carbon atoms (Fsp³) from 0 to 0.29 (2 out of 7 carbons are sp³ in the dihydro scaffold), a parameter that has been statistically correlated with improved clinical developability and reduced attrition in drug discovery [1]. The increased molecular complexity (as measured by Fsp³) of the dihydro scaffold may contribute to enhanced aqueous solubility and reduced aromatic stacking-related promiscuity compared to the fully aromatic analog.

physicochemical properties lead-likeness sp3 fraction solubility

Commercially Available Building Block: Direct Procurement with Defined Purity for SAR Expansion

2,3-Dihydrofuro[2,3-C]pyridin-7-amine is commercially available from multiple suppliers with defined purity specifications. CymitQuimica offers the compound (Catalog Ref. 3D-UUA76714) at 50 mg and 500 mg scales . ChemScene lists it (CAS 494767-14-5, Molecular Formula C7H8N2O, MW 136.15) with room temperature shipping in the continental US . LeYan (乐研) offers the compound at 98% purity (Catalog 1683329) . Chemenu lists it at 97% purity . The primary amine at the 7-position provides a direct synthetic handle for amide coupling, reductive amination, or nucleophilic aromatic substitution, enabling rapid SAR expansion without requiring de novo scaffold synthesis.

chemical procurement building block parallel synthesis SAR

Optimal Application Scenarios for 2,3-Dihydrofuro[2,3-C]pyridin-7-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring PLK4 Selectivity Over Aurora Kinases

For oncology programs targeting PLK4, the 2,3-dihydrofuro[2,3-c]pyridin-7-amine scaffold provides a validated hinge-binding motif that, as demonstrated in US20230365537 Example 32, can deliver PLK4 IC50 = 3.94 nM with ~17-fold selectivity over Aurora B and ~911-fold over Aurora A [1]. This selectivity window is functionally relevant because Aurora B inhibition is associated with myelosuppression toxicity in clinical settings. The scaffold should be prioritized over 7-azaindole or fully aromatic furo[2,3-c]pyridine alternatives when the target product profile demands preserved hematopoietic function alongside PLK4 inhibition.

GPR119 Agonist Discovery for Type 2 Diabetes and Metabolic Syndrome

The 2,3-dihydrofuro[2,3-c]pyridine core is the subject of granted patents (EP 2847196 B1, US 2013/0296354 A1) assigned to Boehringer Ingelheim for GPR119 modulation, a validated mechanism for glucose-dependent insulin secretion and GLP-1 release [2]. Medicinal chemistry teams pursuing GPR119 agonists for type 2 diabetes or obesity can use this scaffold as a freedom-to-operate starting point with established synthetic routes. The scaffold's association with GPCR agonism (rather than kinase inhibition) suggests that the partially saturated core may be particularly compatible with the GPR119 binding pocket, warranting its selection over kinase-optimized alternatives.

Fragment-Based Drug Discovery or Parallel Library Synthesis Where Free Amine Handles Are Rate-Limiting

For fragment-based screening or parallel library synthesis campaigns, the commercial availability of 2,3-dihydrofuro[2,3-c]pyridin-7-amine at 97–98% purity with a free primary amine eliminates the need for protecting group strategies or functional group interconversion . The scaffold enables direct diversification via amide bond formation, reductive amination, or Buchwald-Hartwig coupling, reducing the synthetic cycle time per analog. This represents a practical advantage over scaffolds requiring deprotection (e.g., Boc-protected amines) or halogenation before diversification, translating to 1–2 fewer synthetic steps per compound in a parallel synthesis workflow.

TAK1 Inhibitor Programs Leveraging Structure-Based Drug Design

Although the TAK1 inhibitor literature primarily references the fully aromatic 7-aminofuro[2,3-c]pyridine scaffold, the co-crystal structures deposited in the PDB (4L3P, 4L52, 4L53) provide a structural blueprint for how the furo[2,3-c]pyridine core engages the kinase hinge [3]. Programs targeting TAK1 or related MAP3K family kinases can use the 2,3-dihydro variant to explore the impact of increased sp³ character (Fsp³ = 0.29 vs 0 for the aromatic analog) on selectivity and developability parameters while retaining the validated hinge-binding orientation. The availability of co-crystal structures de-risks the scaffold-hopping decision from aromatic to dihydro cores.

Quote Request

Request a Quote for 2,3-Dihydrofuro[2,3-C]pyridin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.